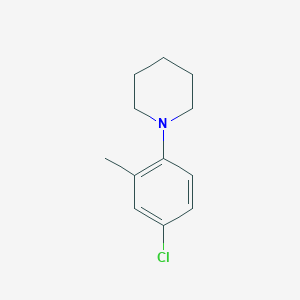

1-(4-Chloro-2-methylphenyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chloro-2-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloro and methyl substituent on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)piperidine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom on the aryl group undergoes nucleophilic substitution under specific conditions. For example:

-

The 4-chloro group’s reactivity is enhanced by the electron-donating methyl group at the ortho position, which activates the ring for palladium-catalyzed Suzuki-Miyaura couplings .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

-

Steric hindrance from the 2-methylphenyl group slows reaction kinetics compared to unsubstituted piperidines .

Oxidation and Reduction

The piperidine ring exhibits redox activity:

Hydrolysis and Stability

Acid/base stability studies reveal:

| Condition | Reagents/Temperature | Degradation Products | Half-Life | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C | 4-Chloro-2-methylphenol + piperidine | 2.5 hr | |

| Alkaline hydrolysis | 2M NaOH, reflux | No degradation | Stable |

Mechanistic Insights

-

Electronic Effects : The 4-chloro group withdraws electrons via induction, while the 2-methyl group donates electrons via hyperconjugation, creating a polarized aryl ring that directs para substitution .

-

Steric Effects : The 2-methyl group hinders electrophilic attack at the ortho position, favoring meta or para pathways in aromatic substitutions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)piperidine has been explored for several scientific research applications:

Organic Chemistry

- Intermediate in Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for the modification and development of new chemical entities.

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Properties: Studies have investigated its ability to inhibit cell proliferation, suggesting possible applications in cancer therapy.

Medicinal Chemistry

- Drug Development: The compound is being researched for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Industrial Applications

- Agrochemicals and Dyes: It is utilized in the production of agrochemicals and dyes, contributing to various industrial processes.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Antimicrobial Effects

Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to its structure could enhance its efficacy as an antibiotic agent.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Chlorophenyl)piperidine: Lacks the methyl group on the phenyl ring.

1-(4-Methylphenyl)piperidine: Lacks the chloro group on the phenyl ring.

1-(2-Chloro-4-methylphenyl)piperidine: Has the chloro and methyl groups in different positions on the phenyl ring.

Uniqueness

1-(4-Chloro-2-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .

Biologische Aktivität

1-(4-Chloro-2-methylphenyl)piperidine, a derivative of piperidine, has garnered attention for its diverse biological activities. This compound, with the molecular formula C12H16ClN, is characterized by its unique structure, which includes a chloro and a methyl substituent on the phenyl ring. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.

This compound can be synthesized through various methods, typically involving the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base like potassium carbonate. The reaction is often conducted in organic solvents such as toluene or dichloromethane under reflux conditions.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-Chloro-2-methylbenzyl chloride + Piperidine | Reflux in toluene/dichloromethane | This compound |

| 2 | Base (e.g., K2CO3) | Reflux | Intermediate formation |

| 3 | Purification | Recrystallization/Column chromatography | Pure compound |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various multi-drug resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial effects, comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction .

Table 2: Summary of Biological Activities

| Activity | Tested Cell Lines | Effect |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Significant inhibition |

| Anticancer | MCF-7, HCT-116 | Inhibition of proliferation |

| Neuroprotective | HL-60 (leukemia cells) | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and survival pathways. For instance, studies suggest that it may selectively inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression .

Moreover, the structural characteristics of the compound allow it to bind effectively to these targets, potentially leading to enhanced therapeutic effects compared to similar compounds lacking these substituents .

Case Studies

- Anticancer Study : A recent study highlighted the effectiveness of this compound in inducing apoptosis in HL-60 leukemia cells. The compound was shown to decrease levels of cyclin D1 and CDK4, crucial for the transition from G1 to S phase in the cell cycle .

- Antimicrobial Efficacy : In a comparative analysis against multi-drug resistant bacteria, this compound outperformed several traditional antibiotics, showcasing its potential as a new lead for antimicrobial drug development .

Eigenschaften

IUPAC Name |

1-(4-chloro-2-methylphenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAYPGJJSRJOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.